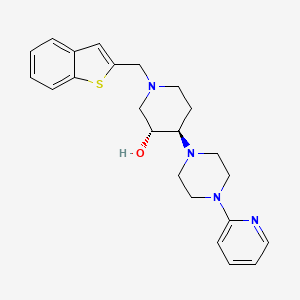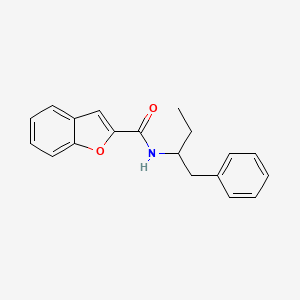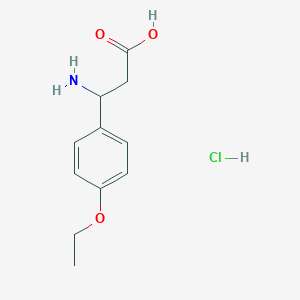
3-amino-3-(4-ethoxyphenyl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(4-ethoxyphenyl)propanoic acid;hydrochloride is a synthetic compound that belongs to the class of β-amino acids It features a propanoic acid backbone with an amino group and a 4-ethoxyphenyl group attached at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-ethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and malonic acid.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form 4-ethoxyphenylacrylic acid.
Reduction: The 4-ethoxyphenylacrylic acid is then reduced using a reducing agent like lithium aluminum hydride to yield 3-(4-ethoxyphenyl)propanoic acid.
Amination: Finally, the 3-(4-ethoxyphenyl)propanoic acid is subjected to amination using ammonia or an amine source to obtain 3-amino-3-(4-ethoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-amino-3-(4-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-ethoxyphenyl)propanoic acid or 3-(4-ethoxyphenyl)propanone.
Reduction: Formation of 3-(4-ethoxyphenyl)propanol or 3-(4-ethoxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-amino-3-(4-ethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-amino-3-(4-ethoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group and the 4-ethoxyphenyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
3-amino-3-(4-chlorophenyl)propanoic acid: Contains a chloro group instead of an ethoxy group.
3-amino-3-(4-methoxyphenyl)propanoic acid: Features a methoxy group instead of an ethoxy group.
Uniqueness
3-amino-3-(4-ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
特性
IUPAC Name |
3-amino-3-(4-ethoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14;/h3-6,10H,2,7,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSAUHZEXSPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide](/img/structure/B5078750.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5078765.png)
![3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5078768.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4,6-dibromophenol](/img/structure/B5078774.png)
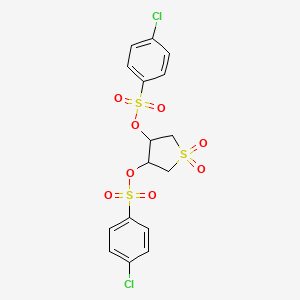
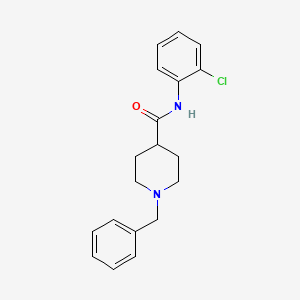
![4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B5078803.png)
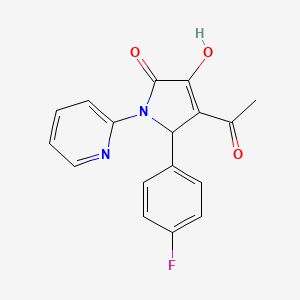
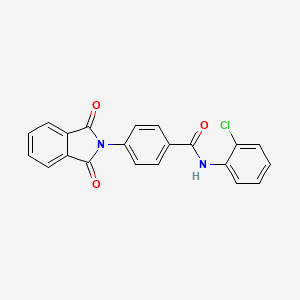
![N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5078816.png)
![4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B5078836.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5078846.png)
